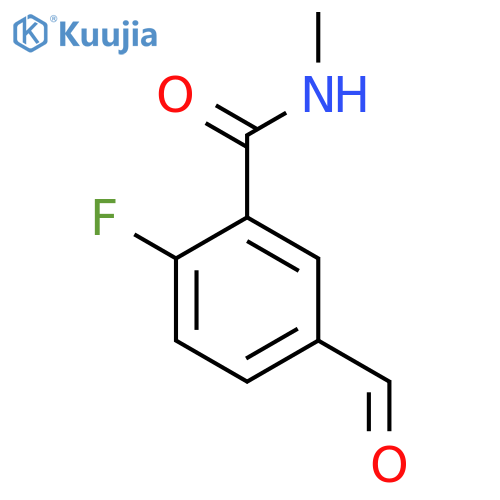Cas no 1289008-60-1 (2-fluoro-5-formyl-N-methylbenzamide)

1289008-60-1 structure
商品名:2-fluoro-5-formyl-N-methylbenzamide
CAS番号:1289008-60-1
MF:C9H8FNO2
メガワット:181.163725852966
MDL:MFCD29122185
CID:5465835
PubChem ID:131591850
2-fluoro-5-formyl-N-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-5-formyl-N-methylbenzamide
- Z2511822915
-
- MDL: MFCD29122185
- インチ: 1S/C9H8FNO2/c1-11-9(13)7-4-6(5-12)2-3-8(7)10/h2-5H,1H3,(H,11,13)
- InChIKey: WXAQDKSAOLGHRN-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C=O)C=C1C(NC)=O
計算された属性
- せいみつぶんしりょう: 181.05390666 g/mol
- どういたいしつりょう: 181.05390666 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 46.2
- ぶんしりょう: 181.16
2-fluoro-5-formyl-N-methylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21663593-1.0g |
2-fluoro-5-formyl-N-methylbenzamide |
1289008-60-1 | 95% | 1.0g |
$1485.0 | 2023-07-10 | |
| Enamine | EN300-21663593-0.25g |
2-fluoro-5-formyl-N-methylbenzamide |
1289008-60-1 | 95% | 0.25g |
$735.0 | 2023-09-16 | |
| Enamine | EN300-21663593-2.5g |
2-fluoro-5-formyl-N-methylbenzamide |
1289008-60-1 | 95% | 2.5g |
$2912.0 | 2023-09-16 | |
| Aaron | AR02882O-10g |
2-fluoro-5-formyl-N-methylbenzamide |
1289008-60-1 | 95% | 10g |
$8812.00 | 2023-12-16 | |
| Aaron | AR02882O-5g |
2-fluoro-5-formyl-N-methylbenzamide |
1289008-60-1 | 95% | 5g |
$5950.00 | 2025-02-15 | |
| Enamine | EN300-21663593-0.05g |
2-fluoro-5-formyl-N-methylbenzamide |
1289008-60-1 | 95% | 0.05g |
$344.0 | 2023-09-16 | |
| Enamine | EN300-21663593-0.1g |
2-fluoro-5-formyl-N-methylbenzamide |
1289008-60-1 | 95% | 0.1g |
$515.0 | 2023-09-16 | |
| Enamine | EN300-21663593-10.0g |
2-fluoro-5-formyl-N-methylbenzamide |
1289008-60-1 | 95% | 10.0g |
$6390.0 | 2023-07-10 | |
| Enamine | EN300-21663593-0.5g |
2-fluoro-5-formyl-N-methylbenzamide |
1289008-60-1 | 95% | 0.5g |
$1158.0 | 2023-09-16 | |
| Aaron | AR02882O-250mg |
2-fluoro-5-formyl-N-methylbenzamide |
1289008-60-1 | 95% | 250mg |
$1036.00 | 2025-02-15 |
2-fluoro-5-formyl-N-methylbenzamide 関連文献
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
1289008-60-1 (2-fluoro-5-formyl-N-methylbenzamide) 関連製品
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
